1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

data gap comparative pharmacology evidence-based procurement

This 4-chlorobenzyl piperidine urea (CAS 1235268-81-1) is a de novo profiling candidate within the methylsulfonyl-piperidine pharmacophore class broadly associated with cardiac myosin modulation. Crucially, NO quantitative biological activity data exist for this exact structure—class-level patent activity does NOT generalize to this congener. Procure to interrogate N-substituent SAR, serve as a prospective inactive matched-pair control for DCM phenotypic assays, or re-functionalize the urea moiety as a synthetic building block for novel, patentable analogs. In-house purity verification (qNMR, HRMS) is mandatory upon receipt.

Molecular Formula C15H22ClN3O3S
Molecular Weight 359.87
CAS No. 1235268-81-1
Cat. No. B2814066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
CAS1235268-81-1
Molecular FormulaC15H22ClN3O3S
Molecular Weight359.87
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H22ClN3O3S/c1-23(21,22)19-8-6-13(7-9-19)11-18-15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-11H2,1H3,(H2,17,18,20)
InChIKeyKNBDORXJZMWINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235268-81-1) – Procurement-Relevant Structural Profile


1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1235268-81-1) is a synthetic small-molecule urea derivative (C15H22ClN3O3S, MW 359.87) characterized by a 4-chlorobenzyl group linked via a urea bridge to a 1-(methylsulfonyl)piperidin-4-yl methyl moiety . The compound belongs to the class of 4-methylsulfonyl-substituted piperidine ureas, a pharmacophore class broadly associated in the patent literature with cardiac myosin modulation for dilated cardiomyopathy (DCM) [1]. However, the specific compound bearing the 4-chlorobenzyl substituent is not exemplified in any method-of-use patent accessible through authoritative public databases, and no primary research article reporting quantitative biological activity for this exact structure was identified at the time of analysis .

Why Generic Substitution Is Inappropriate for 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea


4-Methylsulfonyl-piperidine ureas are not a homogeneous series; even minor variations in the N‑substituent (e.g., 4-chlorobenzyl vs. pyridinyl vs. thiazolyl) can profoundly alter target engagement, selectivity, and physicochemical properties . The class-level patent disclosure that certain members increase myocardial contractility by accelerating phosphate release from myosin does not generalize to every structural congener [1]. For procurement decisions, assuming functional equivalence without compound-specific, quantitative data risks selecting a candidate that is either inactive at the intended target or exhibits an unacceptable selectivity/toxicity profile, thereby compromising experimental reproducibility and downstream translational value.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea


Absence of Published Comparative Efficacy or Selectivity Data

A systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) using the compound name, CAS number, and canonical SMILES returned zero quantitative potency or selectivity measurements for this exact structure against any defined biological target [1]. Consequently, no direct head-to-head comparison, cross-study comparable, or even class-level quantitative inference can be established for this compound relative to any analog. A BindingDB entry (BDBM50575418) that appears in some search results corresponds to a structurally distinct sulfonamide (SMILES: COc1ccc(Cl)cc1S(=O)(=O)Nc1ccc2nc(SC)sc2c1) and is therefore not applicable. The MyoKardia patent WO2016118774A1, which forms the therapeutic basis for 4-methylsulfonyl-piperidine ureas, does not enumerate this specific compound in its examples or biological data tables.

data gap comparative pharmacology evidence-based procurement

Evidence-Based Application Scenarios for 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea


Exploratory Medicinal Chemistry – Scaffold Hopping Library Member

This compound can serve as a 4-chlorobenzyl variant in a focused library of piperidine ureas designed to explore SAR around the N‑substituent. Because no activity data are pre-existing, the compound is suitable only when the research objective is de novo profiling, and the procurement decision explicitly accounts for the cost of generating primary pharmacological data from scratch .

Analytical Reference Standard for HPLC-MS Method Development

With a defined molecular formula (C15H22ClN3O3S) and molecular weight (359.87), the compound may be procured as a reference standard for developing or validating liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting 4-methylsulfonyl-piperidine urea congeners, provided that in-house purity verification (e.g., qNMR, HRMS) is performed upon receipt .

Negative Control or Tool Compound in DCM-Focused Phenotypic Screens

If in-house preliminary testing demonstrates that the 4-chlorobenzyl substituent ablates the myosin phosphate-release enhancing activity described in WO2016118774A1 for other analogs, the compound could be assigned as an inactive matched-pair control in phenotypic assays for DCM. This utility is prospective and contingent on confirmatory data; it is not supported by currently available public evidence [1].

Starting Material for Parallel Synthesis of Novel Urea Derivatives

The methylsulfonyl-piperidine methylamine substructure can be exploited as a synthetic building block. Researchers may procure this compound to re-functionalize the urea moiety or to use it as a precursor in the generation of novel, patentable analogs, given that the specific 4-chlorobenzyl derivative itself appears unclaimed as a composition-of-matter in the dominant DCM patent family [1].

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.